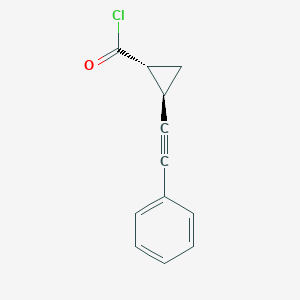![molecular formula C33H38P2 B060575 Bis[bis(3,5-dimethylphenyl)phosphino]methane CAS No. 167109-95-7](/img/structure/B60575.png)
Bis[bis(3,5-dimethylphenyl)phosphino]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of two phosphine groups attached to 3,5-dimethylphenyl rings. This compound is known for its applications in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with a suitable chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while coupling reactions produce various biaryl compounds .
Applications De Recherche Scientifique
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals, which are essential in catalysis.
Biology: The compound’s ability to stabilize metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential in drug development, particularly in designing metal-based drugs.
Industry: It is employed in industrial catalysis processes, including hydrogenation and carbon-nitrogen coupling reactions.
Mécanisme D'action
The mechanism by which Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane exerts its effects involves the formation of coordination complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the metal center, enhancing its reactivity and selectivity . The molecular targets include transition metals such as palladium, platinum, and iridium, which are commonly used in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3,5-dimethylphenyl)phosphine Oxide: This compound is similar in structure but contains an oxygen atom bonded to the phosphorus atom, making it more oxidized.
Bis(4-methoxy-3,5-dimethylphenyl)phosphine Oxide: This variant includes a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane is unique due to its ability to form highly stable complexes with transition metals, making it particularly valuable in catalytic applications. Its steric and electronic properties can be fine-tuned by modifying the phenyl rings, providing versatility in various chemical reactions .
Propriétés
IUPAC Name |
bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38P2/c1-22-9-23(2)14-30(13-22)34(31-15-24(3)10-25(4)16-31)21-35(32-17-26(5)11-27(6)18-32)33-19-28(7)12-29(8)20-33/h9-20H,21H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKRIVFPTWIJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400566 |
Source


|
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167109-95-7 |
Source


|
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)


